molecular formula C21H23N3O4 B11112337 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11112337
M. Wt: 381.4 g/mol
InChI Key: PYOSXDXIHJEGEB-YDZHTSKRSA-N
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Description

2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxyphenyl group, a hydrazino group, and a tetrahydrofuran moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxyphenyl derivative, followed by the introduction of the hydrazino group and the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the hydrazino group.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups to the benzyloxyphenyl moiety.

Scientific Research Applications

2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenyl acetic acid
  • (2-Benzyloxyphenyl)acetic acid
  • 2-(Benzyloxy)pyridine

Uniqueness

Compared to similar compounds, 2-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its hydrazino and tetrahydrofuran moieties, in particular, contribute to its versatility in various chemical reactions and biological interactions.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C21H23N3O4/c25-20(22-14-19-7-4-12-27-19)21(26)24-23-13-16-8-10-18(11-9-16)28-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,13,19H,4,7,12,14-15H2,(H,22,25)(H,24,26)/b23-13+

InChI Key

PYOSXDXIHJEGEB-YDZHTSKRSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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